molecular formula C16H13FN4O3S2 B2450043 N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide CAS No. 868976-76-5

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B2450043
CAS No.: 868976-76-5
M. Wt: 392.42
InChI Key: KCBIXJCKEXCFIH-UHFFFAOYSA-N
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Description

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a fluorophenyl group. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S2/c17-11-5-3-10(4-6-11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBIXJCKEXCFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfanyl Group Introduction

The thiol (-SH) group at position 5 of the thiadiazole undergoes alkylation or nucleophilic substitution to introduce the carbamoyl methyl side chain. A two-step protocol is commonly employed:

  • Synthesis of the Alkylating Agent :

    • 2-Bromo-N-[(4-fluorophenyl)methyl]acetamide is prepared by reacting bromoacetyl bromide with (4-fluorophenyl)methylamine in dichloromethane (DCM) at 0–5°C.
    • Yield : ~85% after recrystallization from ethyl acetate.
  • Alkylation Reaction :

    • The thiadiazole-2-thiol (1 equiv) is treated with the alkylating agent (1.2 equiv) in the presence of a base (e.g., potassium carbonate) in acetone or acetonitrile.
    • Reaction Conditions : 60°C for 6–8 hours under nitrogen atmosphere.
    • Product : 5-({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-amine.

Mechanistic Insight : The base deprotonates the thiol to generate a thiolate ion, which attacks the electrophilic carbon of the bromoacetamide, displacing bromide (SN₂ mechanism).

Amidation at Position 2 of the Thiadiazole

The amine group at position 2 is acylated with furan-2-carbonyl chloride to install the final carboxamide moiety. This step requires careful stoichiometry to prevent over-acylation:

  • Preparation of Furan-2-carbonyl Chloride :

    • Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours.
    • Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow liquid.
  • Coupling Reaction :

    • The thiadiazole intermediate (1 equiv) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C.
    • Furan-2-carbonyl chloride (1.1 equiv) and triethylamine (2 equiv) are added dropwise, followed by stirring at room temperature for 12 hours.
    • Workup : The mixture is diluted with ice water, and the precipitate is filtered and recrystallized from ethanol/water (1:1).

Yield Optimization : Microwave irradiation at 100°C for 20 minutes increases the reaction rate, achieving yields of 78–82% compared to 65–70% under conventional conditions.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 7.85–7.90 (d, 1H, furan H-3).
    • δ 6.45–6.55 (m, 2H, furan H-4 and H-5).
    • δ 4.40 (s, 2H, -SCH₂-).
  • IR Spectroscopy : Bands at 1670 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) confirm amide formation.

Chromatographic Purity

  • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min reveals a single peak at 6.2 minutes (purity >98%).

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave Method
Reaction Time 24–36 hours 2–4 hours
Overall Yield 55–60% 75–80%
Energy Consumption High Low
Byproduct Formation Moderate (10–15%) Minimal (<5%)

Data adapted from.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) has been achieved using flow chemistry techniques, where the thiadiazole formation and alkylation steps are performed in continuous reactors. This approach reduces reaction times by 40% and improves consistency (relative standard deviation <2%).

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s carboxamide and thiadiazole groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Outcome Key Observations
Acidic hydrolysisHCl (1–3 M), reflux, 4–6 hoursCleavage of the carboxamide group to form furan-2-carboxylic acid derivatives.Yields depend on steric hindrance; the fluorophenyl group stabilizes intermediates.
Basic hydrolysisNaOH (2 M), 80°C, 2 hoursThiadiazole ring opening, generating thiol intermediates.Reactivity enhanced by electron-withdrawing fluorine substituents .

Nucleophilic Substitution

The sulfanyl (-S-) linker and thiadiazole nitrogen atoms participate in nucleophilic substitutions:

Reagent Target Site Product Efficiency
Alkyl halides (R-X)Sulfanyl group (-S-)Thioether derivatives (R-S- derivatives).High regioselectivity due to sulfur’s nucleophilicity.
Amines (RNH₂)Thiadiazole C-2 position Substituted thiadiazoles with amine functionalities.Requires catalytic Cu(I) for activation .

Oxidation Reactions

The sulfanyl group undergoes oxidation, impacting biological activity:

Oxidizing Agent Conditions Product Applications
H₂O₂ (30%)RT, 1 hourSulfoxide (-SO-) derivatives.Enhanced solubility and metabolic stability.
KMnO₄ (acidic)60°C, 30 minutesSulfone (-SO₂-) derivatives.Improved binding affinity in enzyme inhibition studies.

Cross-Coupling Reactions

The fluorophenyl and furan groups enable transition-metal-catalyzed couplings:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives at the furan ring.55–70%
Buchwald-HartwigPd₂(dba)₃, Xantphos Aminated thiadiazole analogs.40–60%

Biological Interaction Pathways

The compound’s mechanism of action involves interactions with biological targets:

  • Enzyme Inhibition : The thiadiazole and carboxamide groups coordinate with active-site residues in autotaxin (ATX), a phospholipase implicated in cancer progression .

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Stability and Degradation

Key stability data under varying conditions:

Condition Observation
Thermal (100°C, 24h)<5% decomposition; furan ring remains intact.
UV light (254 nm)Photodegradation of the thiadiazole moiety (~20% loss in 48h).
pH 7.4 (buffer, 37°C)Hydrolysis of the carboxamide group occurs slowly (t₁/₂ = 72h).

Synthetic Optimization Strategies

Critical parameters for high-yield synthesis:

  • Temperature : 60–80°C optimal for thiadiazole ring formation.

  • Solvent : DMF or THF preferred for polar intermediates.

  • Catalysts : Cu(I) or Pd-based catalysts enhance cross-coupling efficiency .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Studies have indicated that compounds with similar structural features may inhibit tumor growth through various mechanisms, including:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It could interfere with the cell cycle progression, preventing cancer cell proliferation.

Antimicrobial Properties

Research has suggested that this compound may possess antimicrobial activity against various pathogens. This property could be beneficial in developing new antimicrobial agents.

Kinase Inhibition

Similar compounds have shown potential as selective inhibitors of specific kinases involved in cancer signaling pathways. This inhibition can disrupt the signaling cascades that promote cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds structurally related to N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide:

  • Antitumor Efficacy : A study demonstrated significant growth inhibition of various cancer cell lines by structurally similar thiadiazole derivatives. For instance, derivatives showed percent growth inhibitions (PGIs) ranging from 51% to 86% against different human cancer cell lines such as SNB-19 and OVCAR-8 .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the thiadiazole ring and side chains could enhance anticancer activity. The presence of electron-withdrawing groups like fluorine significantly impacts the biological activity .
  • Antimicrobial Activity : Compounds with similar moieties have been tested for their efficacy against bacterial strains. Some derivatives exhibited notable antibacterial effects, suggesting their potential as new antibiotics.

Mechanism of Action

The mechanism of action of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Pathways Involved: It may interfere with metabolic pathways critical for cell survival and proliferation, such as those involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide stands out due to its unique combination of a thiadiazole ring, a furan ring, and a fluorophenyl group. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H13F3N4O2S2C_{18}H_{13}F_3N_4O_2S^2 and a molecular weight of approximately 438.5 g/mol. Its structure includes a thiadiazole ring and a furan-2-carboxamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₃F₃N₄O₂S₂
Molecular Weight438.5 g/mol
CAS Number920433-15-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods include:

  • Refluxing furan-2-carboxylic acid with thiosemicarbazide in the presence of concentrated sulfuric acid.
  • Formation of Schiff bases through reactions with various substituted aldehydes.
  • Purification and characterization using spectral methods such as NMR and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown significant antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)

For instance, derivatives of the compound demonstrated promising results in inhibiting cell growth at low concentrations using the MTT assay method . Molecular docking studies identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, suggesting that the compound may interfere with angiogenesis in tumors .

Antimicrobial and Anti-inflammatory Properties

Beyond anticancer activity, compounds containing thiadiazole rings have been noted for their antimicrobial and anti-inflammatory properties. Research indicates that derivatives can inhibit bacterial growth and modulate inflammatory pathways, making them candidates for treating infections and inflammatory diseases . The presence of fluorine atoms in the structure enhances these properties by increasing lipophilicity and cellular uptake.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways , particularly those related to apoptosis and cell cycle regulation.

Experimental data suggest that this compound can induce cell cycle arrest in the G1 phase and promote apoptosis through intrinsic pathways .

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated several thiadiazole derivatives against human cancer cell lines using MTT assays. Compounds similar to this compound showed significant cytotoxic effects against A549 lung carcinoma cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of thiadiazole derivatives against various bacterial strains. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial efficacy significantly .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for optimizing the yield of this compound?

  • Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions. For example, cyclization of intermediates using iodine and triethylamine in DMF efficiently forms the thiadiazole core . To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reagent stoichiometry) and validate via HPLC purity assays. Flow chemistry methods, such as those used in Omura-Sharma-Swern oxidations, can enhance reproducibility and scalability .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Low aqueous solubility is common in thiadiazole derivatives. Use co-solvents (e.g., DMSO at <1% v/v) or solubilizing agents like cyclodextrins. Structural modifications, such as introducing polar groups (e.g., hydroxyl or carboxylate), can improve solubility while retaining activity . Pre-formulation studies with differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) help identify stable polymorphs .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer : Combine multiple orthogonal methods:

  • X-ray crystallography for absolute configuration determination (e.g., C18H18FNO3 derivatives resolved to R-factor <0.05) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity (>95% by integration) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C24H16FN7O2S, m/z 485.107025) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). Validate findings using:

  • Orthogonal assays (e.g., enzymatic vs. cell-based assays for kinase inhibition).
  • Dose-response curves to confirm potency (IC50/EC50 values).
  • Metabolic stability tests (e.g., microsomal incubation) to rule out false negatives due to rapid degradation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Fragment-based design : Replace the 4-fluorophenyl group with bioisosteres (e.g., 3-chlorophenyl) and compare activity .
  • Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to prioritize substituents.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiadiazole sulfur) using Schrödinger Suite .

Q. How can in silico methods predict metabolic liabilities?

  • Methodological Answer : Use tools like ADMET Predictor or SwissADME to:

  • Identify labile sites (e.g., sulfanyl groups prone to oxidation).
  • Predict cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation).
  • Validate predictions with in vitro hepatocyte assays .

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